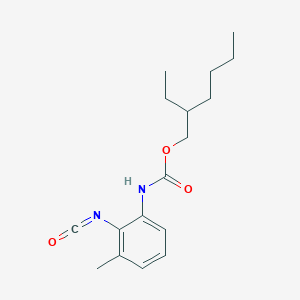![molecular formula C8H18O2Si B14311290 3-Methyl-2-[(trimethylsilyl)oxy]butanal CAS No. 112969-05-8](/img/structure/B14311290.png)
3-Methyl-2-[(trimethylsilyl)oxy]butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[(trimethylsilyl)oxy]butanal is an organic compound that features a trimethylsilyl group attached to a butanal backbone. This compound is notable for its unique structural properties, which make it useful in various chemical reactions and applications. The presence of the trimethylsilyl group imparts specific characteristics, such as increased volatility and chemical inertness, which are valuable in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(trimethylsilyl)oxy]butanal typically involves the reaction of 3-methyl-2-butanol with a trimethylsilylating agent. Common reagents for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(trimethylsilyl)oxy]butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides and alkoxides can be employed to replace the trimethylsilyl group.
Major Products Formed
Oxidation: 3-Methyl-2-[(trimethylsilyl)oxy]butanoic acid
Reduction: 3-Methyl-2-[(trimethylsilyl)oxy]butanol
Substitution: Various substituted butanal derivatives depending on the nucleophile used
Scientific Research Applications
3-Methyl-2-[(trimethylsilyl)oxy]butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in drug development and as a protecting group in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-2-[(trimethylsilyl)oxy]butanal exerts its effects is primarily through its reactivity as an aldehyde and the stability provided by the trimethylsilyl group. The trimethylsilyl group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The aldehyde group can participate in various nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 3-Methyl-2-butanol, trimethylsilyl ether
- Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
Compared to similar compounds, 3-Methyl-2-[(trimethylsilyl)oxy]butanal is unique due to its specific combination of an aldehyde group and a trimethylsilyl group. This combination provides a balance of reactivity and stability, making it particularly useful in synthetic applications where selective reactions are required .
Properties
CAS No. |
112969-05-8 |
|---|---|
Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
3-methyl-2-trimethylsilyloxybutanal |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)8(6-9)10-11(3,4)5/h6-8H,1-5H3 |
InChI Key |
CGZNFZJVGIPQFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)](/img/structure/B14311218.png)
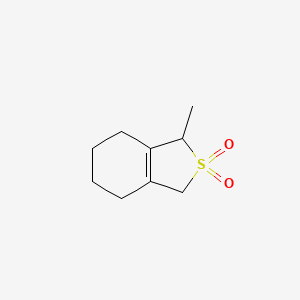

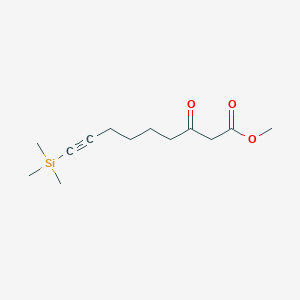
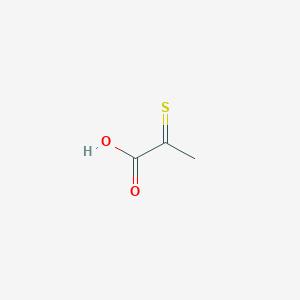

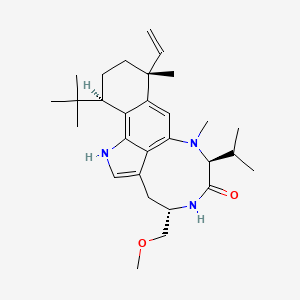
![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)

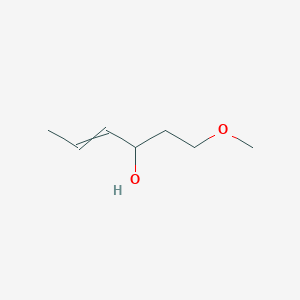
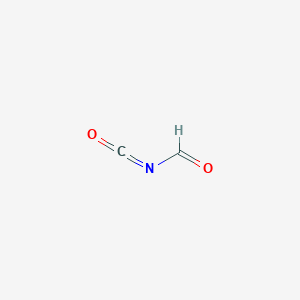
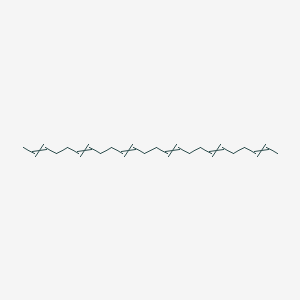
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
